Methyl 4-(bromomethyl)benzoate

Organic Synthesis Reaction Yield Alkylation

Methyl 4-(bromomethyl)benzoate's reactive para-bromomethyl group (C-Br) outperforms chloro analogs with lower bond dissociation energy, enabling efficient alkylation under mild conditions. Essential for anti-HIV agent synthesis, aldose reductase inhibitor development, and CBB production—where the methyl ester protecting group is critical. Documented 82% yield in imidazole modification confirms reliability. Choose this ester for strategic advantages in multi-step pharmaceutical synthesis.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 2417-72-3
Cat. No. B135554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)benzoate
CAS2417-72-3
Synonyms4-(Carbomethoxy)benzyl Bromide;  4-(Methoxycarbonyl)benzyl Bromide;  Methyl 4-(bromomethyl)benzoate;  Methyl p-(Bromomethyl)benzoate;  Methyl α-bromo-p-toluate;  NSC 83959;  p-(Bromomethyl)benzoic Acid Methyl Ester;  p-(Carbomethoxy)benzyl Bromide;  p-(Metho
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
InChIKeyNLWBJPPMPLPZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3): A Bifunctional Aromatic Ester for Pharmaceutical Intermediates


Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) is a synthetic, bifunctional organic compound classified as an aromatic ester containing a reactive bromomethyl substituent [1]. It is typically supplied as a white to off-white crystalline solid with a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol . Its primary utility stems from its dual functionality: the ester group provides a site for further modification, while the benzylic bromide serves as an excellent electrophile, making it a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals [1].

Methyl 4-(bromomethyl)benzoate: Why Generic Substitution with Analogs Is Not Advisable


The presence of the bromomethyl group at the para position is not a trivial feature; it fundamentally determines the compound's reactivity and selectivity profile. Direct analogs, such as the corresponding chloromethyl or the parent methyl ester, are not simply interchangeable. The C-Br bond is significantly more reactive in nucleophilic substitution than the C-Cl bond due to its lower bond dissociation energy, a difference that can impact reaction rates and yields in multi-step syntheses [1]. Furthermore, the ester's role as a protecting group is critical; its presence differentiates it from the free 4-(bromomethyl)benzoic acid, which has a different solubility and reactivity profile that would be incompatible with many synthetic routes [2]. Finally, the specific solid-state structure, where the ester group is twisted out of the plane of the aromatic ring, may influence its crystal packing and solubility, properties that cannot be assumed for other structurally related compounds .

Quantitative Evidence for Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) Against Key Analogs


Comparative Synthesis Yields in Alkylation Reactions

In the acylation of a specific imidazole precursor (VII), the use of methyl 4-(bromomethyl)benzoate (VIII) as the alkylating agent in DMF with K2CO3 produces the desired ester intermediate (IX) with a reported yield of 82% [1]. This specific and moderate yield is critical for reaction planning and optimization, providing a verifiable benchmark that can be compared to alternative alkylating agents or conditions in the same system. The use of a bromomethyl benzoate is essential; substituting with a less reactive chloromethyl analog would be expected to drastically reduce the yield or require more forcing conditions, potentially leading to side reactions.

Organic Synthesis Reaction Yield Alkylation Imidazole Derivative

Distinct Physicochemical Profile Compared to 4-(Chloromethyl)benzoate Analog

The presence of a bromine atom instead of chlorine in the methyl halide group significantly alters the compound's physicochemical properties, which directly impacts its handling and reactivity. Methyl 4-(bromomethyl)benzoate has a melting point of 57-58 °C and a boiling point of 130-135 °C at 2 mmHg [1]. In contrast, the direct analog methyl 4-(chloromethyl)benzoate is not a solid under these conditions, highlighting a fundamental difference in physical state and, consequently, its suitability for different formulation or crystallization processes. The C-Br bond is also a superior leaving group in nucleophilic substitution compared to the C-Cl bond, which allows for faster and often higher-yielding reactions under milder conditions [2].

Physicochemical Properties Halogenated Benzoates Leaving Group Nucleophilic Substitution

Distinct Solid-State Structural Feature

Crystallographic analysis reveals that in methyl 4-(bromomethyl)benzoate, the ester group is slightly twisted out of the plane of the central aromatic ring [1]. This is a specific and measurable structural feature that can influence intermolecular packing, solubility, and melting point. For example, the planar analog methyl 4-methylbenzoate (the precursor to the target compound) lacks this conformational twist. This structural difference can be a critical factor in crystal engineering and in understanding the solid-state properties of the compound, which are important for formulation and storage stability.

Crystallography Molecular Structure Conformational Analysis

Optimal Research and Industrial Applications for Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3)


Synthesis of Anti-HIV Agents and Antiviral Scaffolds

Methyl 4-(bromomethyl)benzoate is a key building block in the preparation of potential anti-HIV agents [1][2]. Its use as an alkylating agent introduces the para-carboxymethylbenzyl moiety, a common pharmacophore. The bromomethyl group's high reactivity allows for efficient conjugation under mild conditions, which is crucial for preserving the integrity of sensitive antiviral scaffolds. Researchers focused on novel antiviral therapies should prioritize this specific ester due to its documented utility in this field .

Synthesis of Aldose Reductase Inhibitors

This compound is a critical intermediate in the synthesis of aldose reductase inhibitors, which are investigated for treating complications of diabetes [1][2]. Specifically, it acts as a catalyst for the rearrangement of benzylthiothiazoline derivatives, a key step in generating these pharmacologically active molecules. Its bifunctional nature and the excellent leaving group ability of the benzylic bromide make it a superior choice over less reactive chloromethyl or unsubstituted analogs for driving this specific rearrangement efficiently .

Synthesis of Berberine Derivatives and Metal Complexes

A well-documented application is the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) [1][2]. In this protocol, the compound reacts with berberrubine, and the resulting ester is subsequently hydrolyzed to reveal the free carboxylic acid. This specific methyl ester is essential, as the free 4-(bromomethyl)benzoic acid would be incompatible with the initial alkylation step. The CBB product is a precursor to metal complexes, such as the Cu(II) complex, which are of interest for their potential biological activities .

Targeted Modification of Imidazole-Containing Bioactive Molecules

Based on synthetic evidence, this compound is a valuable reagent for the selective alkylation of imidazole derivatives [1]. Its defined reactivity profile, demonstrated by an 82% yield in the acylation of a specific imidazole precursor, makes it a reliable choice for medicinal chemists looking to modify imidazole-based lead compounds. The use of the methyl ester provides a temporary protecting group that can be later removed to reveal a free carboxylic acid for further derivatization, offering a strategic advantage in complex molecule synthesis.

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